Fmoc-Val-OH-15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

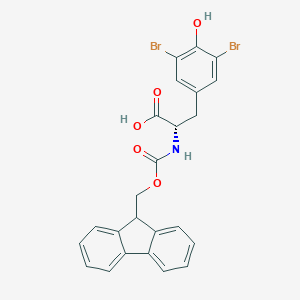

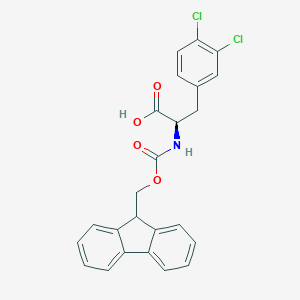

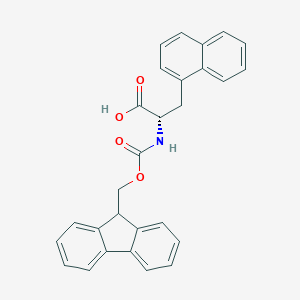

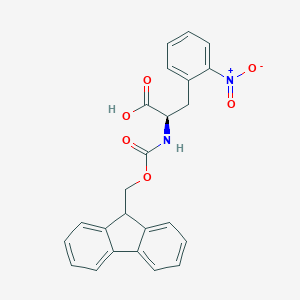

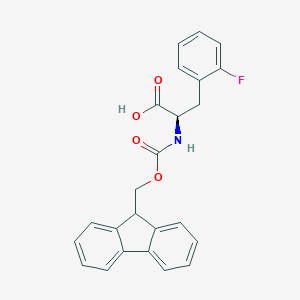

Fmoc-Val-OH-15N is an amino acid derivative that is widely used in the synthesis of peptides, proteins and other biomolecules. It is a fluorinated derivative of the amino acid valine, and is labeled with 15N isotope. This compound is a key reagent in the synthesis of peptides, proteins and other biomolecules, and is often used as a tracer in biochemical and physiological studies.

Scientific Research Applications

Human Flavin-Containing Monooxygenases (FMOs)

- FMOs in Drug Metabolism: FMOs play a critical role in the oxygenation of a variety of drugs and xenobiotics, transforming them into harmless, excretable metabolites. This process can sometimes lead to the bioactivation of chemicals into toxic substances. The genetic variability and allelic variation of FMOs contribute to interindividual differences in drug metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, which minimizes potential adverse drug interactions. This property is significant for drug design, as incorporating FMO detoxication pathways can yield safer drug candidates (Cashman & Zhang, 2006).

Functional Magnetic Resonance Imaging (fMRI)

- fMRI Reliability: fMRI is a crucial tool for investigating cognitive processes in the human brain. However, questions about the reliability of fMRI results persist. Understanding the factors that influence fMRI data quality and reliability is essential for interpreting findings accurately. This knowledge could be useful when studying the effects of Fmoc-Val-OH-15N on brain activity or in pharmacological research (Bennett & Miller, 2010).

Flavonoids in Nanomedicine

- Flavonoids-Mediated Nanomaterials (FMNs): Flavonoids are used in 'green' synthesis of metal nanomaterials for biomedical applications, including cancer treatment and antimicrobial activity. FMNs are synthesized through a simple, cost-effective, and rapid method. Research into FMNs is limited, indicating a promising area for future investigation, potentially including the study of this compound as a part of or in conjunction with FMN synthesis for biomedical applications (Sathishkumar et al., 2018).

Facility Management and Digital Technology

- Digital Technology in Facility Management (FM): The integration of digital technologies, such as Building Information Modeling (BIM), into FM is growing. This research highlights the potential for using digital technologies in managing facilities more efficiently, which could be relevant for laboratories and research facilities involved in chemical and biological research, including those studying this compound (Wong, Ge, & He, 2018).

Mechanism of Action

Target of Action

Fmoc-Val-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides where it serves as a protective group for the amino acid valine during peptide synthesis .

Mode of Action

The Fmoc group in this compound acts as a protective group during peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactive sites of the amino acid valine . The Fmoc group is removed by a base, usually piperidine, once the desired peptide bond is formed .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process. After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the chain .

Result of Action

The incorporation of this compound into a peptide allows for the precise assembly of amino acids in a specific sequence . This is crucial in the synthesis of peptides with defined structures and functions. The use of this compound thus contributes to the creation of peptides for various applications, including therapeutic, diagnostic, and research purposes.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc protection and deprotection . Proper storage conditions are also important to maintain the stability and efficacy of this compound .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125700-35-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.